B1192110 ABI-011

ABI-011

カタログ番号: B1192110
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABI-011, also known as NAB-5404;  NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. This compound significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, this compound demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. this compound exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. This compound was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.

科学的研究の応用

Diagnostic Applications

  • The ankle-brachial index (ABI) is used as a simple, cost-effective diagnostic test for Peripheral Artery Disease (PAD). It has demonstrated high specificity (83.3—99.0%) and accuracy (72.1—89.2%) in detecting ≥ 50% stenosis, albeit with variable sensitivity (15—79%), particularly lower in elderly individuals and patients with diabetes (Xu et al., 2010).
  • Automated oscillometric devices for ABI estimation have been compared with the conventional Doppler method, showing a high degree of correlation (r=0.71±0.05). These devices are considered a reliable alternative for the detection of PAD, offering a practical approach in clinical settings (Verberk et al., 2012).

Environmental Science Applications

  • ABI, specifically the Advanced Baseline Imagers (ABI) on the Geostationary Operational Environmental Satellites (GOES), has been identified as a significant tool in environmental science. It supports high-frequency observations which are crucial for understanding rapidly evolving ecosystem processes, especially in areas with frequent cloud cover (Khan et al., 2021).

Rehabilitation and Neuroplasticity

  • ABI is associated with cognitive and motor deficits in acquired brain injury (ABI) patients. Rehabilitation programs leveraging ABI have indicated potential enhancements in structural neuroplasticity, observed through alterations in white matter architecture and/or gray matter volume with training. However, the correlation between improved behavioral function and structural changes is only weak-to-moderate, indicating a need for further research in this field (Caeyenberghs et al., 2018).

Prognostic Applications in Cardiovascular Disease

  • A low ABI is associated with an increased risk of mortality and cardiovascular events. Studies consistently demonstrate that individuals with a low ABI (<0.9) have an increased risk of clinical cardiovascular disease after adjusting for age, sex, conventional cardiovascular risk factors, and prevalent cardiovascular disease (Heald et al., 2006).

Transition from Hospital to Home for ABI Patients

  • The transition from hospital to home for individuals with ABI is a critical period that requires adequate support. Research focusing on this transition phase aims to develop a comprehensive theoretical framework and validate current intervention strategies, contributing to the creation of tailored intervention approaches (Turner et al., 2008).

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ABI-011;  ABI 011;  ABI011;  NAB-5404;  NAB5404;  NAB 5404;  NTB-011;  NTB 011;  NTB011; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。